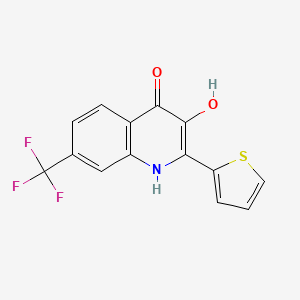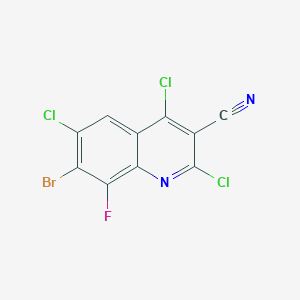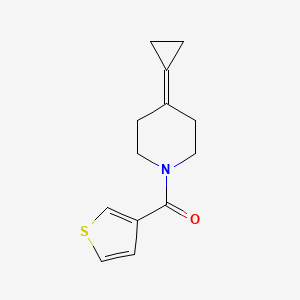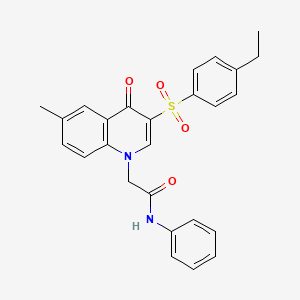
ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EAPC is a pyrazole-based compound that exhibits a unique chemical structure, making it a promising candidate for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various complex organic compounds, showcasing its versatility in chemical reactions. For instance, its use has been demonstrated in the synthesis of 5H-10,11-dihydropyrazolo[5,1-c][1,4]benzodiazepine derivatives, which are considered aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984). These findings underscore its potential in contributing to the development of new pharmaceutical compounds.
Catalysis and Reaction Mechanisms
The compound has also been involved in research exploring innovative catalysis and reaction mechanisms. This includes the study of Diels–Alder reactions, where ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate demonstrated its utility in the preparation of aromatic compounds containing the trifluoromethyl group, highlighting the impact of the trifluoromethyl group on regioselectivity of cycloaddition (Kondratov et al., 2015).
Photolytic and Pyrolytic Transformations
Furthermore, photolytic and pyrolytic studies have been conducted on similar ethyl carboxylate compounds, revealing insights into mono- and bis- 2-alkoxy-3H-azepine-3-carboxylates and -3-carboxamides formation. These studies shed light on the ring-expansion mechanisms and potential applications in synthesizing acyclic crown ether analogues (Azadi-Ardakani, Salem, Smalley, & Patel, 1985).
Anticancer Activity
In the field of medicinal chemistry, derivatives of ethyl carboxylate compounds have been synthesized and tested for their anticancer activity. Compounds such as 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones have shown moderate activity against various cancer cell lines, emphasizing the role of such compounds in the development of new therapeutic agents (Chaban et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 3-(azepan-1-ylsulfonyl)-1-[(3-cyanophenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-2-28-20(25)18-15-23(14-17-9-7-8-16(12-17)13-21)22-19(18)29(26,27)24-10-5-3-4-6-11-24/h7-9,12,15H,2-6,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXCSTWQVVHXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)



![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)
![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
![3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859156.png)
![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)

